molecular formula C8H5F5O B7872218 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol CAS No. 945978-37-0

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B7872218
CAS No.: 945978-37-0
M. Wt: 212.12 g/mol
InChI Key: JORHCERXDHSICF-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound characterized by the presence of both difluorophenyl and trifluoroethanol functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-difluorophenyl magnesium bromide with trifluoroacetic acid under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as diethyl ether.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be utilized in the study of biological systems, particularly in understanding the effects of fluorination on biological molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for improved properties.

Mechanism of Action

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can be compared with other similar fluorinated compounds such as 1-(3,4-difluorophenyl)ethanol and 1-(3,4-difluorophenyl)propanol. The presence of the trifluoroethanol group in this compound provides unique chemical and physical properties that distinguish it from its analogs. These properties include increased stability, higher reactivity, and improved biological activity.

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)ethanol

  • 1-(3,4-Difluorophenyl)propanol

  • 1-(3,4-Difluorophenyl)butanol

  • 1-(3,4-Difluorophenyl)acetone

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORHCERXDHSICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734117
Record name 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945978-37-0
Record name 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrabutylammonium fluoride (TBAF: 0.1 ml, 1M) in THF was added to a solution of 3,4-difluoro-benzaldehyde (1.42 g, 10 mmol) and (trifluoromethyl)trimethylsilane (1.70 g, 12 mmol) in 10 ml THF at 0° C. The mixture was warmed up to room temperature and stirred for 4 hours. The reaction mixture was treated with 12 ml of 1M HCl and stirred overnight. The product was extracted with dichloromethane (3×20 ml), the organic layer was combined and passed through a pad of silica gel. The organic solvent was evaporated to give 1.9 g of 1-(3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanol, yield 90%.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

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